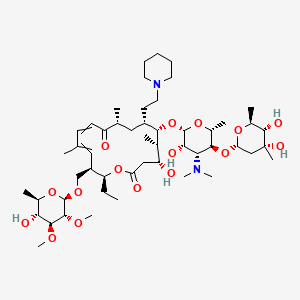

Tylosin, 20-deoxo-20-(1-piperidinyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tylosin, 20-deoxo-20-(1-piperidinyl)-: is a derivative of tylosin, a macrolide antibiotic produced by the bacterium Streptomyces fradiae. This compound is primarily used in research settings, particularly in the field of proteomics. It has a molecular formula of C₅₁H₈₈N₂O₁₆ and a molecular weight of 985.25 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tylosin, 20-deoxo-20-(1-piperidinyl)- involves the modification of the parent compound, tylosin. The process typically includes the removal of the 20-deoxo group and the introduction of a 1-piperidinyl group. The specific reaction conditions and reagents used in this synthesis are proprietary and not widely published. general macrolide synthesis methods often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound is likely to follow similar routes as other macrolide antibiotics, involving large-scale fermentation of Streptomyces fradiae followed by chemical modification. The exact industrial methods are proprietary and not publicly disclosed .

化学反応の分析

Types of Reactions: Tylosin, 20-deoxo-20-(1-piperidinyl)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

科学的研究の応用

Key Applications

- Antimicrobial Activity

-

Veterinary Medicine

- The compound has been utilized in formulations for treating bovine respiratory disease (BRD) and ovine respiratory disease. Its effectiveness in reducing morbidity and mortality rates in livestock has been documented .

- A notable derivative, Tilmicosin , which is derived from Tylosin through reductive amination, is specifically designed for use in veterinary applications due to its enhanced pharmacological properties .

- Pharmaceutical Compositions

Study 1: Efficacy Against Respiratory Infections

A study conducted on cattle demonstrated that Tilmicosin significantly reduced clinical signs associated with BRD compared to untreated controls. The results indicated a marked improvement in recovery rates and a decrease in secondary infections due to its broad-spectrum activity against common respiratory pathogens .

Study 2: Pharmacokinetics

Research evaluating the pharmacokinetic profile of Tylosin derivatives revealed that compounds like Tilmicosin maintain effective blood levels for extended periods following a single injection. This prolonged action minimizes the need for frequent dosing and enhances compliance in veterinary practices .

Comparative Data Table

| Compound | Activity Spectrum | Administration Route | Duration of Action | Use Case |

|---|---|---|---|---|

| Tylosin | Gram-positive bacteria | Oral/Injectable | Short | General bacterial infections |

| Tylosin, 20-deoxo-20-(1-piperidinyl)- | Broader spectrum (incl. Mycoplasma) | Oral/Injectable | Prolonged | Bovine and ovine respiratory diseases |

| Tilmicosin | Gram-positive & Pasteurella | Injectable | Extended | Treatment of BRD |

作用機序

The mechanism of action of Tylosin, 20-deoxo-20-(1-piperidinyl)- involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action is similar to that of other macrolide antibiotics. The compound targets the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death .

類似化合物との比較

Tylosin: The parent compound, used widely as a veterinary antibiotic.

Tilmicosin: Another macrolide antibiotic with a similar structure but different functional groups.

Erythromycin: A well-known macrolide antibiotic with a similar mechanism of action.

Uniqueness: Tylosin, 20-deoxo-20-(1-piperidinyl)- is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar macrolides .

生物活性

Tylosin, a macrolide antibiotic derived from Streptomyces fradiae, exhibits a broad spectrum of biological activity, particularly against gram-positive bacteria. The compound "Tylosin, 20-deoxo-20-(1-piperidinyl)-" is a derivative that has been studied for its enhanced antimicrobial properties and potential applications in veterinary medicine. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and case studies highlighting its efficacy.

Tylosin functions primarily by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the translocation step in protein synthesis, which is critical for bacterial growth and reproduction . This mechanism is similar to other macrolide antibiotics but may vary slightly due to structural modifications in derivatives like Tylosin, 20-deoxo-20-(1-piperidinyl)-.

Antimicrobial Spectrum

Research indicates that Tylosin, 20-deoxo-20-(1-piperidinyl)- maintains a broad antimicrobial spectrum. It has shown significant effectiveness against various pathogens, particularly:

- Gram-positive bacteria : Effective against Staphylococcus aureus, Streptococcus pneumoniae, and Mycoplasma species.

- Specific pathogens : In vitro studies have demonstrated strong inhibition of Pasteurella multocida and Pasteurella haemolytica, which are significant in veterinary infections .

Absorption and Distribution

Tylosin exhibits rapid absorption after oral administration. In studies conducted on pigs and chickens, peak serum concentrations were observed within 1 to 2 hours post-administration. For example, in one study involving pigs, serum levels peaked at approximately 17.81 mg/L after a dose of 110 mg/kg .

Elimination Half-Life

The elimination half-life varies depending on the route of administration. For instance:

Veterinary Applications

- Poultry : A study demonstrated that administering Tylosin to broiler chickens significantly reduced mortality rates associated with respiratory infections caused by Mycoplasma gallisepticum. Chickens treated with Tylosin showed a notable improvement in weight gain compared to untreated controls .

- Swine : In a controlled trial involving pigs infected with Pasteurella multocida, Tylosin was administered orally. The treated group exhibited a significant reduction in clinical signs of infection and improved recovery rates compared to the placebo group .

Comparative Efficacy with Other Antibiotics

| Antibiotic | Spectrum of Activity | Mechanism of Action | Efficacy Against Pasteurella |

|---|---|---|---|

| Tylosin | Broad (Gram-positive) | Inhibition of protein synthesis | High |

| Tilmicosin | Similar (Gram-positive) | Inhibition of protein synthesis | Moderate |

| Erythromycin | Broad (Gram-positive) | Inhibition of protein synthesis | Low |

特性

IUPAC Name |

(4R,5S,6S,7R,9R,15R,16S)-6-[(2R,3S,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H88N2O16/c1-13-38-35(27-63-50-47(62-12)46(61-11)42(57)31(5)65-50)23-28(2)17-18-36(54)29(3)24-34(19-22-53-20-15-14-16-21-53)44(30(4)37(55)25-39(56)67-38)69-49-43(58)41(52(9)10)45(32(6)66-49)68-40-26-51(8,60)48(59)33(7)64-40/h17-18,23,29-35,37-38,40-50,55,57-60H,13-16,19-22,24-27H2,1-12H3/t29-,30+,31-,32-,33+,34+,35-,37-,38+,40+,41-,42-,43+,44-,45-,46+,47-,48+,49+,50-,51-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHGJLYPEOOKAB-INWPZJCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)COC5C(C(C(C(O5)C)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](C=C(C=CC(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H88N2O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

985.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。